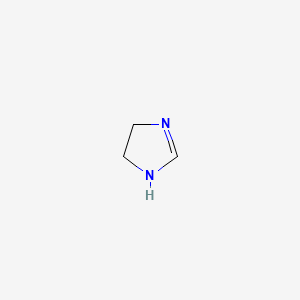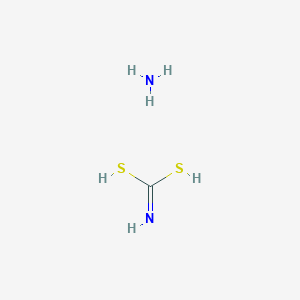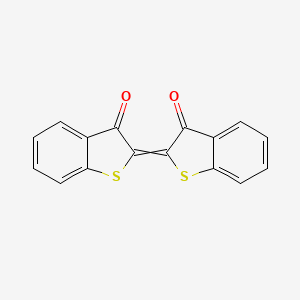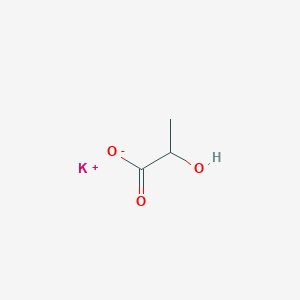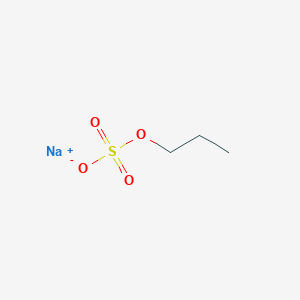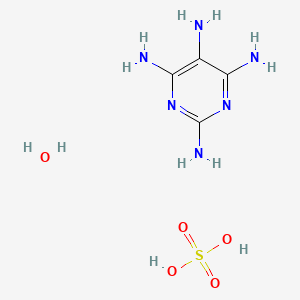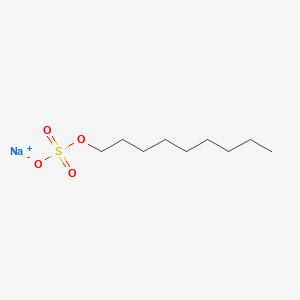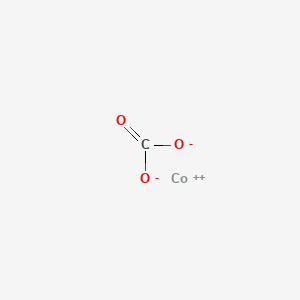
Cobalt(II) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) carbonate, with the chemical formula CoCO₃, is an inorganic compound that appears as a reddish-pink solid. It is a paramagnetic substance and serves as an intermediate in the hydrometallurgical purification of cobalt from its ores. This compound is also used as an inorganic pigment and a precursor to various catalysts .
作用机制
Target of Action
Cobalt carbonate, also known as Cobalt(II) carbonate, is an inorganic compound with the formula CoCO3 . It is an intermediate in the hydrometallurgical purification of cobalt from its ores and serves as a precursor to catalysts . The primary targets of cobalt carbonate are the biochemical processes that involve cobalt as a necessary element, such as the biosynthesis of vitamin B12 .
Mode of Action
Cobalt carbonate interacts with its targets primarily through its cobalt ions. Like most transition metal carbonates, cobalt carbonate is insoluble in water but is readily attacked by mineral acids . This reaction results in the formation of cobalt complexes, which can participate in various biochemical reactions . For instance, the reaction of this compound and acetylacetone in the presence of hydrogen peroxide gives tris(acetylacetonato)cobalt(III) .
Biochemical Pathways
Cobalt carbonate affects several biochemical pathways. It plays a crucial role in the biosynthesis of vitamin B12, which is required by several enzymes involved in nitrogen fixation . Cobalt ions are also known to produce radical oxygen species, which can lead to genotoxic effects .
Pharmacokinetics
The pharmacokinetics of cobalt carbonate, like other inorganic compounds, depends on its solubility and reactivity. Cobalt carbonate is insoluble in water but soluble in acid . Its solubility influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of cobalt carbonate at the molecular and cellular level results in several effects. It is known to participate in the formation of various coordination complexes . At higher concentrations, cobalt ions can induce genotoxic effects, likely via the production of radical oxygen species .
Action Environment
The action, efficacy, and stability of cobalt carbonate are influenced by environmental factors. For instance, the solubility of cobalt carbonate in water is affected by pH, concentrations of organic matter, and water hardness . In agricultural fields and water bodies, cobalt carbonate’s impact on organisms depends on its form and the environmental conditions .
生化分析
Biochemical Properties
Cobalt carbonate plays a significant role in biochemical reactions. It is involved in the synthesis of leghaemoglobin protein for rhizobial activity and subsequent nitrogen fixation in leguminous plants . The uptake and translocation of cobalt carbonate are mediated by highly specialized transporter systems .
Cellular Effects
Cobalt carbonate influences various types of cells and cellular processes. It governs the biosynthesis of vitamin B12 in human beings . Toxic levels of cobalt carbonate often invite detrimental physiological behaviors in biological systems like structural aberration, reduced photosynthetic activity, interference with chlorophyll synthesis, and induction of oxidative stress .
Molecular Mechanism
At the molecular level, cobalt carbonate exerts its effects through binding interactions with biomolecules and changes in gene expression . It is also involved in enzyme activation and regulation of various developmental and metabolic aspects of plants .
Metabolic Pathways
Cobalt carbonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(II) carbonate can be synthesized by combining solutions of cobalt sulfate and sodium bicarbonate. The reaction proceeds as follows:
CoSO4+2NaHCO3→CoCO3+Na2SO4+H2O+CO2
This method is commonly used for the precipitation of cobalt from an extract of its roasted ores .
Industrial Production Methods: In industrial settings, cobalt carbonate is often prepared using a liquid phase precipitation method. This involves using cobalt chloride solution as the cobalt source and ammonium bicarbonate as the precipitant. The process includes precipitation, filtration, washing, and drying steps. The reaction conditions typically involve maintaining a pH of 7.0-7.3, aging the mixture for 30 minutes, and heating to 85 degrees Celsius .
化学反应分析
Types of Reactions: Cobalt(II) carbonate undergoes various chemical reactions, including:
- Heating cobalt carbonate in the presence of oxygen results in the formation of cobalt oxide and carbon dioxide:
Oxidation: 6CoCO3+O2→2Co3O4+6CO2
Reduction: this compound can be reduced to cobalt metal using hydrogen gas at high temperatures.
It reacts with mineral acids to form cobalt salts and carbon dioxide:Substitution: CoCO3+2HCl+5H2O→[Co(H2O)6]Cl2+CO2
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures.
Reduction: Requires hydrogen gas and high temperatures.
Substitution: Requires mineral acids such as hydrochloric acid.
Major Products:
Oxidation: Cobalt oxide (Co₃O₄)
Reduction: Cobalt metal (Co)
Substitution: Cobalt chloride ([Co(H₂O)₆]Cl₂) and carbon dioxide (CO₂).
科学研究应用
Cobalt(II) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various cobalt compounds and catalysts.
Biology: this compound is used in trace element fertilizers to provide essential nutrients to plants.
Medicine: It is used in the production of vitamin B12 supplements, as cobalt is a key component of this vitamin.
相似化合物的比较
Cobalt(II) carbonate can be compared with other transition metal carbonates such as:
Nickel carbonate (NiCO₃): Similar in structure but has different magnetic and catalytic properties.
Iron carbonate (FeCO₃):
Manganese carbonate (MnCO₃): Used in similar applications but has different stability and reactivity.
Uniqueness of Cobalt Carbonate: this compound is unique due to its paramagnetic properties and its role as a precursor to a wide range of cobalt compounds and catalysts. It also has distinct applications in the ceramics and mining industries .
属性
CAS 编号 |
7542-09-8 |
|---|---|
分子式 |
CH2CoO3 |
分子量 |
120.958 g/mol |
IUPAC 名称 |
carbonic acid;cobalt |
InChI |
InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4); |
InChI 键 |
ZJRWDIJRKKXMNW-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Co+2] |
规范 SMILES |
C(=O)(O)O.[Co] |
颜色/形态 |
Red powder or rhombohedral crystals Pink rhombohedral crystals |
密度 |
4.2 g/cu cm |
熔点 |
280 °C (decomposes) Red-violet crystals; MP: decomposes; Decomposes in hot water; soluble in acids; insoluble in cold water /Cobalt(II) carbonate, basic/ |
物理描述 |
Dry Powder; Water or Solvent Wet Solid Red solid; [Merck Index] Pink powder, insoluble in water; [MSDSonline] |
溶解度 |
In water, 0.00014 g/100 g water at 20 °C Almost insoluble in water 0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C Almost insoluble in alcohol, methyl acetate Insoluble in ethanol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a common method for synthesizing cobalt carbonate with controlled particle size and morphology?
A1: Continuous liquid precipitation methods have proven effective for synthesizing cobalt carbonate with desired properties. [] This process typically involves reacting a cobalt chloride solution with ammonium bicarbonate as a precipitant, carefully controlling parameters such as pH, feeding rate, and reactant concentrations. [, ]
Q2: How does the addition of a surfactant impact the synthesis of cobalt carbonate nanocrystals?
A2: Surfactants play a crucial role in controlling the size and shape of cobalt carbonate crystallites during synthesis. [] Studies have shown that varying the surfactant weight influences the morphology of the resulting nanocrystals. []
Q3: Is cobalt carbonate thermally stable?
A3: Cobalt carbonate exhibits limited thermal stability. Thermogravimetric analyses reveal that it decomposes in air through a two-step process. [, ] The decomposition begins with the dehydration of any water molecules present, followed by the decomposition of the carbonate itself, ultimately forming cobalt oxide (Co3O4) at temperatures above 625 K. []
Q4: How does the presence of cobalt oxide (Co3O4) impact the properties of basic cobalt carbonate?
A4: The presence of cobalt oxide in basic cobalt carbonate can significantly reduce its water solubility. []
Q5: How can the washing quality of basic cobalt carbonate be monitored?
A5: Conductivity measurements can be used to effectively monitor the washing quality of basic cobalt carbonate. A mathematical model correlating conductivity and sodium impurities enables the online monitoring of wash quality, promoting stable product quality and efficient production. []
Q6: What are some prominent applications of cobalt carbonate?
A6: Cobalt carbonate finds applications as a precursor material for synthesizing various cobalt compounds, including cobalt oxide (Co3O4). [, ] Cobalt oxide, in turn, exhibits exceptional performance in energy storage applications, particularly as a supercapacitor electrode material. [, , ] Additionally, cobalt carbonate serves as a precursor for producing metallic cobalt powder, which is vital in powder metallurgy. [, ]
Q7: How does the morphology of cobalt carbonate influence its performance in supercapacitors?
A7: Hierarchical nickel-cobalt carbonate hydroxide structures, synthesized hydrothermally, demonstrate superior performance as supercapacitor electrodes compared to their cobalt carbonate hydroxide counterparts. [] This enhanced performance is attributed to the fluffy and hierarchical structures, which provide a larger active surface area for electrochemical reactions. []
Q8: Can cobalt carbonate be used as a catalyst for hydrogen production?
A8: Cobalt carbonate hydroxide hydrate (CCHH) nanowire arrays have shown promise as efficient and robust catalysts for on-demand hydrogen generation from alkaline sodium borohydride (NaBH4) solutions. [] Notably, these self-supported cobalt salt nanowire arrays exhibit fast activation and easy separation from fuel solutions. []
Q9: How does doping with other metals affect the catalytic activity of cobalt carbonate hydroxide hydrate (CCHH) for oxygen evolution reactions (OER)?
A9: Doping CCHH with iron at the atomic level significantly enhances its catalytic activity for OER. [] This improvement arises from the atomically dispersed iron lowering the reactive energy barrier for the OER process. [] Furthermore, nickel and iron co-doping in CCHH catalysts, facilitated by a three-dimensional porous nickel-iron foam substrate, further enhances both the intrinsic activity and stability of the catalyst for OER. []
Q10: Can you elaborate on the role of cobalt carbonate in hydrodesulfurization (HDS) catalysts?
A10: Cobalt carbonate is used as a precursor for preparing CoMo HDS catalysts. [] Dissolving cobalt carbonate with molybdenum trioxide or ammonium heptamolybdate in a solution containing nitrilotriacetic acid (NTA) facilitates the impregnation of unconventional supports, such as activated carbon and ZrO2. [] Notably, the presence of NTA enhances the promoting effect of cobalt in the final sulfided catalysts, leading to improved HDS activity. []
Q11: Have computational methods been used to study cobalt carbonate and its derivatives?
A11: Density functional theory (DFT) calculations provide valuable insights into the enhanced electrocatalytic activity observed in metal-doped cobalt carbonate hydroxide hydrate (CCHH) catalysts. [, ] For instance, DFT calculations reveal that the atomically dispersed iron in Fe-doped CCHH lowers the energy barrier for the oxygen evolution reaction, enhancing its catalytic activity. []
Q12: Are there environmental concerns associated with cobalt carbonate?
A12: While cobalt is an essential trace mineral for certain organisms, elevated levels can be toxic. [] It's crucial to handle and dispose of cobalt carbonate responsibly to minimize its environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


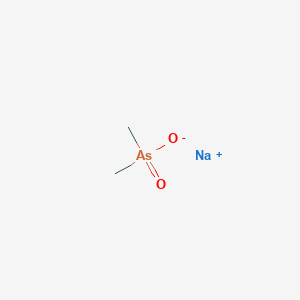
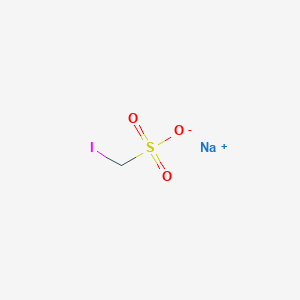
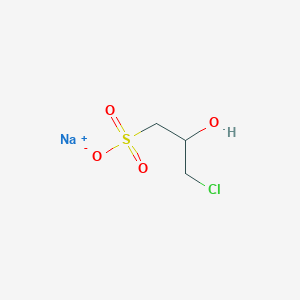
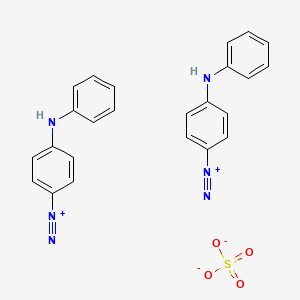
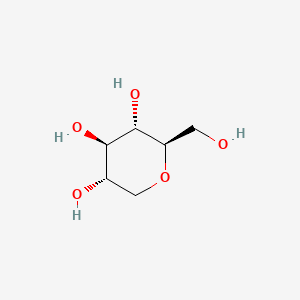
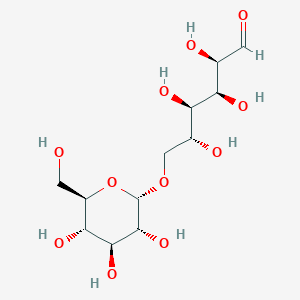
![N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
